molecular formula C24H26N2 B14333612 1,3-Dibenzyl-2-phenylhexahydropyrimidine CAS No. 102950-52-7

1,3-Dibenzyl-2-phenylhexahydropyrimidine

Cat. No.: B14333612
CAS No.: 102950-52-7
M. Wt: 342.5 g/mol
InChI Key: AYFJNMWCQAJEON-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-phenylhexahydropyrimidine is an organic compound with a complex structure that includes a hexahydropyrimidine ring substituted with dibenzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-phenylhexahydropyrimidine typically involves the condensation of benzylamine with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the hexahydropyrimidine ring. The reaction conditions often include:

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-phenylhexahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzophenone derivatives.

    Reduction: Formation of dibenzylamine or phenylhexahydropyrimidine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1,3-Dibenzyl-2-phenylhexahydropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-phenylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibenzyl-2-phenylimidazolidine: Similar structure but with an imidazolidine ring instead of a hexahydropyrimidine ring.

    1,3-Diphenyl-2-benzylhexahydropyrimidine: Similar structure but with different substitution patterns.

Uniqueness

1,3-Dibenzyl-2-phenylhexahydropyrimidine is unique due to its specific substitution pattern and the presence of both dibenzyl and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

102950-52-7

Molecular Formula

C24H26N2

Molecular Weight

342.5 g/mol

IUPAC Name

1,3-dibenzyl-2-phenyl-1,3-diazinane

InChI

InChI=1S/C24H26N2/c1-4-11-21(12-5-1)19-25-17-10-18-26(20-22-13-6-2-7-14-22)24(25)23-15-8-3-9-16-23/h1-9,11-16,24H,10,17-20H2

InChI Key

AYFJNMWCQAJEON-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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